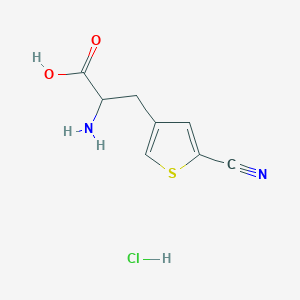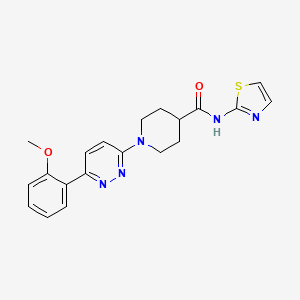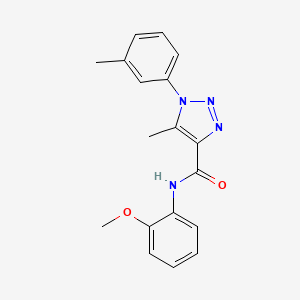
N-(2-methoxyphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide, also known as O-2050, is a compound that belongs to the class of synthetic opioids. It is a potent and selective agonist for the μ-opioid receptor, which is the main target for the analgesic effects of opioids. O-2050 has been the subject of scientific research due to its potential as a novel analgesic and its unique chemical structure.
Applications De Recherche Scientifique
Antimicrobial and Anticancer Activities
- Novel triazole derivatives, including structures similar to N-(2-methoxyphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide, have been synthesized and tested for antimicrobial activities. Some of these compounds were found to possess good to moderate activities against various test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
- Additionally, derivatives of 1,2,4-triazole have been synthesized and evaluated for their anticancer activity against breast cancer cell lines MCF-7 and MDA-MB-231. Certain compounds within this class showed promising cytotoxicity, suggesting their potential use in cancer therapy (Shinde et al., 2022).
Corrosion Inhibition
- Compounds with triazole functionalities, including similar structures to this compound, have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic media. These studies suggest their potential application in protecting metals from corrosion, which is crucial in industrial applications (Bentiss et al., 2009).
Molecular Docking and Drug Design
- Molecular docking studies of triazole derivatives have shown good interaction with the active sites of target proteins, indicating their potential use in drug design and development. These studies are important for understanding the mechanism of action at the molecular level and for the development of new therapeutic agents (Shinde et al., 2022).
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-7-6-8-14(11-12)22-13(2)17(20-21-22)18(23)19-15-9-4-5-10-16(15)24-3/h4-11H,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRHNZHHXFDWIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

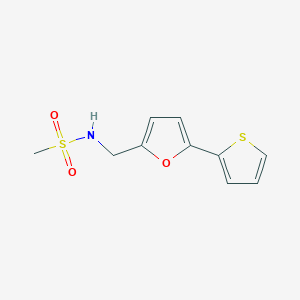
![(2S)-3-(2-Methyl-3-oxo-1H-pyrazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2566659.png)
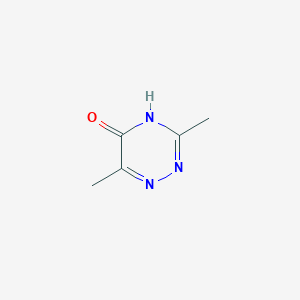

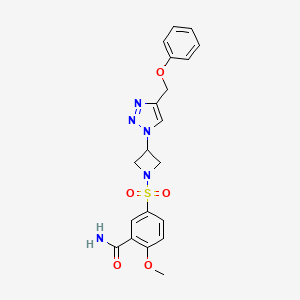
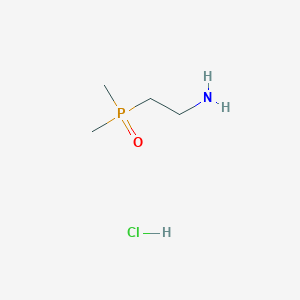
![(5-methyl-1-phenyl-1H-pyrazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2566672.png)

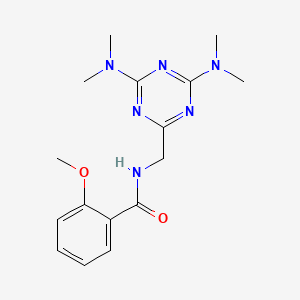
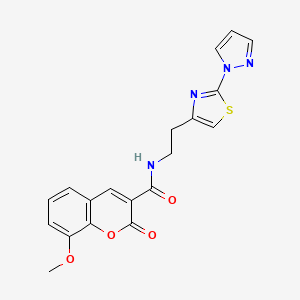
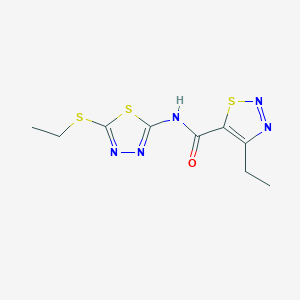
![Ethyl 2-[2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2566678.png)
